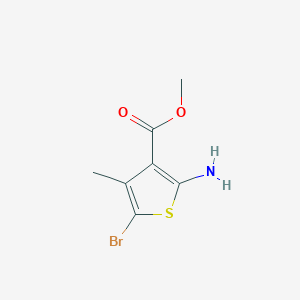
Methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine, amino, and carboxylate groups in its structure makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate typically involves the bromination of 2-amino-4-methylthiophene-3-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of automated systems can also help in maintaining the consistency and purity of the product.
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: De-brominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are used in organic electronics and as building blocks for pharmaceuticals.
Biology: The compound can be used to study the biological activity of thiophene derivatives, including their antimicrobial and anticancer properties.
Industry: The compound is used in the production of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Mécanisme D'action
The mechanism of action of methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and carboxylate groups allows it to form hydrogen bonds and electrostatic interactions with biological targets, influencing their function.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate
- Methyl 2-amino-5-chloro-4-methylthiophene-3-carboxylate
- Methyl 2-amino-5-fluoro-4-methylthiophene-3-carboxylate
Comparison:
- Uniqueness: The bromine atom in this compound provides unique reactivity compared to its chloro and fluoro analogs. Bromine is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.
- Reactivity: The presence of different halogens (bromine, chlorine, fluorine) affects the compound’s reactivity and the types of reactions it can undergo. Bromine, being larger and more polarizable, makes the compound more suitable for certain types of chemical transformations.
Propriétés
IUPAC Name |
methyl 2-amino-5-bromo-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-4(7(10)11-2)6(9)12-5(3)8/h9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPXBOHTPBMFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














